molecular formula C9H9Cl2NO2 B13822306 3,4-Dichloro phenyl glycine methyl ester

3,4-Dichloro phenyl glycine methyl ester

Cat. No.: B13822306
M. Wt: 234.08 g/mol
InChI Key: LKSNQOTUSKXUBR-QMMMGPOBSA-N
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Description

3,4-Dichloro phenyl glycine methyl ester is an organic compound with the molecular formula C₉H₉Cl₂NO₂ and a molecular weight of 234.08 g/mol . This compound is characterized by the presence of two chlorine atoms attached to the benzene ring and a glycine methyl ester moiety. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro phenyl glycine methyl ester typically involves the esterification of 3,4-Dichloro phenyl glycine. One common method is the reaction of 3,4-Dichloro phenyl glycine with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro phenyl glycine methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dichloro phenyl glycine methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-Dichloro phenyl glycine methyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro phenyl glycine methyl ester is unique due to its specific substitution pattern on the benzene ring and the presence of the glycine methyl ester moiety. This combination of structural features imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

methyl (2S)-2-amino-2-(3,4-dichlorophenyl)acetate

InChI

InChI=1S/C9H9Cl2NO2/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8H,12H2,1H3/t8-/m0/s1

InChI Key

LKSNQOTUSKXUBR-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)[C@H](C1=CC(=C(C=C1)Cl)Cl)N

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1)Cl)Cl)N

Origin of Product

United States

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